molecular formula C14H19NO B7472579 N-(2-propan-2-ylphenyl)cyclobutanecarboxamide

N-(2-propan-2-ylphenyl)cyclobutanecarboxamide

Cat. No. B7472579
M. Wt: 217.31 g/mol
InChI Key: ZXJHTEJLWAQJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propan-2-ylphenyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule drug that has shown potential in cancer treatment. It was first synthesized in 2005 and has since been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the activation of procaspase-3, an inactive precursor of caspase-3, a key enzyme in the apoptotic pathway. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide binds to procaspase-3, inducing a conformational change that activates the enzyme. Once activated, caspase-3 initiates a cascade of events that leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is still not fully understood, and more research is needed to optimize its use in combination with other cancer drugs. Additionally, the synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide can be challenging and requires specialized equipment and expertise.

Future Directions

Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could focus on optimizing its use in combination with other cancer drugs, as well as exploring its potential use in other diseases. The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could also be further elucidated to better understand its selectivity for cancer cells. Additionally, new synthesis methods could be developed to make N-(2-propan-2-ylphenyl)cyclobutanecarboxamide more accessible for research and potential clinical use.
Conclusion:
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is a promising small molecule drug that has shown potential in cancer treatment. Its selectivity for cancer cells and ability to induce apoptosis make it an attractive candidate for cancer therapy. However, more research is needed to optimize its use in combination with other cancer drugs and to further elucidate its mechanism of action. Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-isopropylphenylamine in the presence of thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce N-(2-propan-2-ylphenyl)cyclobutanecarboxamide in high yields and purity.

Scientific Research Applications

N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy.

properties

IUPAC Name

N-(2-propan-2-ylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10(2)12-8-3-4-9-13(12)15-14(16)11-6-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJHTEJLWAQJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propan-2-ylphenyl)cyclobutanecarboxamide

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